3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
Phosphoramidite for incorporation of a C3 spacer internally or at the 5' end of an oligonucleotide.
Scientific Research Applications
Applications in Dental Materials : Several studies focused on derivatives of Bis-GMA, a compound related to the one , which is extensively used in dental materials. For instance, Kim, Kim, and Kim (2006) investigated the properties of various Bis-GMA derivatives to develop dental composites with low curing shrinkage and excellent mechanical strength (Kim, Kim, & Kim, 2006). Additionally, Yu et al. (2014) explored BPA-free dental resin systems as potential replacements for Bis-GMA/TEGDMA dental resin, highlighting concerns about the health effects of Bis-GMA derivatives (Yu, Liu, Liu, & He, 2014).
Redox Properties in Chemistry : Tsuji, Sasaki, and Yoshifuji (1999) developed a sterically protecting group carrying a reversible redox site and applied it to the construction of a novel redox system composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999). This research is significant for understanding the redox properties of complex organic molecules.
Biodegradation and Environmental Applications : Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to the query, using a reverse micelles system. This work is crucial for understanding how specific enzymes can degrade environmental pollutants like Bisphenol A (Chhaya & Gupte, 2013).
Synthesis and Characterization of Novel Compounds : The synthesis and characterization of novel compounds with structures similar to the query compound are a significant area of research. For example, Fall et al. (2021) synthesized and characterized a new compound with complex structural features (Fall et al., 2021).
properties
IUPAC Name |
3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNWKAKFIGPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110894-23-0 | |
Record name | Spacer phosphoramidite C3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110894230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPACER PHOSPHORAMIDITE C3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTT9YJ9MTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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